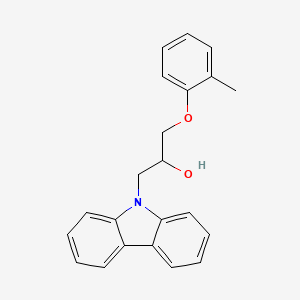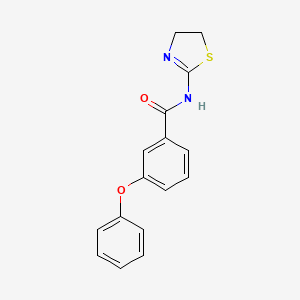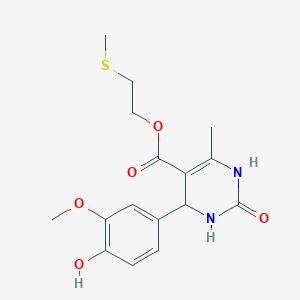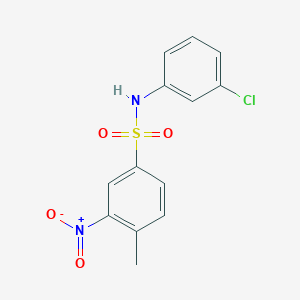
1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol is a chemical compound that has been extensively studied due to its potential applications in various scientific research fields. This chemical compound is known for its unique properties and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol is not fully understood. However, it is believed that this chemical compound interacts with the electron transport chain in cells, leading to the inhibition of ATP production. This, in turn, leads to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this chemical compound exhibits potent cytotoxicity against various cancer cell lines. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol in lab experiments is its excellent solubility in various organic solvents. This makes it easy to handle and use in various experiments. However, one of the limitations of using this chemical compound is its high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are various future directions related to 1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol. One of the most promising directions is the development of new organic electronic devices using this chemical compound. Additionally, further research is needed to fully understand the mechanism of action of this chemical compound and its potential applications in various scientific research fields. Furthermore, there is a need to explore the use of this chemical compound in combination with other compounds for the treatment of cancer and other diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. Its unique properties and excellent solubility make it an ideal candidate for use in various experiments. Further research is needed to fully understand the mechanism of action of this chemical compound and its potential applications in various scientific research fields.
Métodos De Síntesis
The synthesis of 1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol has been achieved using various methods. One of the most commonly used methods is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 2-methylphenylboronic acid with 1-(9H-carbazol-9-yl)-3-bromo-2-propanol in the presence of a palladium catalyst. The reaction leads to the formation of this compound.
Aplicaciones Científicas De Investigación
1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this chemical compound is in the field of organic electronics. It has been found that this compound exhibits excellent charge transport properties, making it an ideal candidate for use in organic electronic devices such as organic field-effect transistors and organic light-emitting diodes.
Propiedades
IUPAC Name |
1-carbazol-9-yl-3-(2-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-16-8-2-7-13-22(16)25-15-17(24)14-23-20-11-5-3-9-18(20)19-10-4-6-12-21(19)23/h2-13,17,24H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNNZFVHKIVUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4944171.png)


![3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B4944200.png)
![N-[3-(3,4-dimethoxyphenyl)propyl]-2,2-bis(3-methylphenyl)cyclopropanecarboxamide](/img/structure/B4944206.png)


![2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4944249.png)



![2-({[3-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4944271.png)

